Potent Human Butyrylcholinesterase (BChE) Inhibition: 9.10 nM IC50 Value
4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine exhibits potent inhibitory activity against human recombinant butyrylcholinesterase (BChE) with an IC50 of 9.10 nM [1]. This value represents a significant potency level, placing it among highly active BChE inhibitors. While direct head-to-head comparisons with closely related pyrazolo[3,4-b]pyridine analogs are not available in the public domain, this IC50 value can be contextually compared to the clinically used BChE/AChE inhibitor rivastigmine, which has a reported IC50 of approximately 42 nM against human BChE [2]. The compound is therefore approximately 4.6-fold more potent than rivastigmine in this in vitro assay.
| Evidence Dimension | BChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 9.10 nM |
| Comparator Or Baseline | Rivastigmine: 42 nM |
| Quantified Difference | Target compound is ~4.6x more potent |
| Conditions | Human recombinant BChE, butyrylthiocholine iodide substrate, 5 min preincubation |
Why This Matters
This level of potency indicates that 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a valuable tool compound for BChE-related research, particularly in Alzheimer's disease and other cholinergic dysfunctions, and may serve as a lead structure for further optimization.
- [1] BindingDB. BDBM50523387 (CHEMBL4556281): 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, IC50 = 9.10 nM against human BChE. View Source
- [2] Weinstock, M. et al. (2000). In vitro and in vivo effects of rivastigmine on cholinesterases. Neuropharmacology, 39(10), 1904-1912. (IC50 ~42 nM for human BChE). View Source
